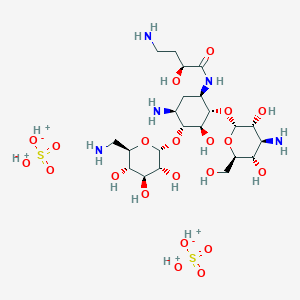

Amikacin sulfate

Vue d'ensemble

Description

Le sulfate d'amikacine est un antibiotique aminoglycoside semi-synthétique dérivé de la kanamycine A. Il est principalement utilisé pour traiter les infections bactériennes graves causées par des bactéries Gram-négatives, notamment Pseudomonas aeruginosa, Escherichia coli et les espèces de Klebsiella . Le sulfate d'amikacine est connu pour son efficacité contre les souches bactériennes multirésistantes et est souvent administré par injection intraveineuse ou intramusculaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le sulfate d'amikacine est synthétisé par acylation avec la chaîne latérale l-(-)-γ-amino-α-hydroxybutyryle au niveau du groupe amino C-1 de la fraction désoxystreptamine de la kanamycine A . Le processus implique la préparation d'une solution aqueuse d'amikacine à 30-50 %, la régulation du pH à 0,1-0,5 à l'aide d'acide sulfurique et l'ajout d'éthanol pour cristalliser le composé .

Méthodes de Production Industrielle : Dans les milieux industriels, le sulfate d'amikacine est produit en dissolvant l'amikacine dans l'eau, en ajustant le pH avec de l'acide sulfurique, puis en cristallisant le composé à l'aide d'éthanol. Le produit cristallisé est filtré et séché pour obtenir du sulfate d'amikacine pur .

Analyse Des Réactions Chimiques

Reaction Scheme:

-

Catalyst : The reaction typically employs carbodiimide coupling agents under mildly alkaline conditions .

-

Product : The final product has a molecular formula and a molecular weight of 781.75 g/mol .

Degradation and Stability

This compound undergoes hydrolysis and thermal decomposition under specific conditions:

Table 1: Stability Under Various Conditions

-

Hydrolysis Mechanism : The glycosidic bonds in the 2-deoxystreptamine ring are susceptible to acid- or base-catalyzed cleavage .

Derivatization for Analytical Detection

Amikacin lacks chromophores, necessitating derivatization for chromatographic analysis. A validated Hantzsch condensation method is used:

Reaction with Acetylacetone/Formaldehyde:

-

HPLC Conditions :

Enzymatic Inactivation by Bacterial Resistance Mechanisms

Resistant pathogens enzymatically modify this compound:

Table 2: Enzymatic Modifications

| Enzyme Class | Reaction | Bacterial Species Affected | Citation |

|---|---|---|---|

| AAC(6')-Ib | Acetylation at N-6' position | Pseudomonas aeruginosa | |

| APH(3')-VI | Phosphorylation at O-3' hydroxyl group | Mycobacterium tuberculosis |

Synergistic Reactions with Beta-Lactams

This compound shows synergistic bactericidal effects when combined with β-lactam antibiotics (e.g., ceftazidime):

Mechanism:

-

β-lactams disrupt cell wall synthesis, enhancing amikacin uptake .

-

Synergy Threshold : Fractional Inhibitory Concentration (FIC) index ≤0.5 .

Coordination Complexation with Metal Ions

Amikacin forms stable complexes with divalent cations, altering its pharmacokinetics:

Example Reaction:

Key Research Findings

Applications De Recherche Scientifique

Clinical Applications

Amikacin sulfate is indicated for the treatment of a range of serious bacterial infections, particularly those caused by susceptible strains of bacteria. The following are key clinical applications:

- Bacteremia and Septicemia : Amikacin has demonstrated efficacy in treating bacteremia and septicemia, including neonatal sepsis, with a high success rate in clinical trials .

- Respiratory Tract Infections : It is effective against lower respiratory tract infections, showing a success rate of approximately 69% in clinical evaluations .

- Genitourinary Infections : The drug has been reported to be effective in about 90% of patients with genitourinary infections, making it a critical option for such cases .

- Bone and Joint Infections : Amikacin is utilized in the treatment of osteomyelitis and septic arthritis, contributing to successful outcomes in many patients .

- Intra-abdominal Infections : It is indicated for intra-abdominal infections, including peritonitis, where it helps manage severe bacterial loads .

Pharmacological Profile

This compound works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This mechanism makes it effective against a variety of Gram-negative bacteria, including:

Case Studies and Clinical Trials

A comprehensive review of clinical trials involving this compound reveals several important findings:

- A study involving 1,098 patients across 79 research centers indicated an overall cure rate of 81% among those treated with this compound .

- Specific efficacy rates included:

These results underline amikacin's reliability in treating severe infections.

Long-Term Prophylaxis

Research has explored the use of this compound in long-term antibiotic prophylaxis, particularly in populations at risk for recurrent infections:

- A systematic review highlighted its role in preventing recurrent urinary tract infections (UTIs) among older adults, showing a significant reduction in recurrence rates when used as prophylaxis .

Formulation Innovations

Recent advancements in drug delivery systems have focused on enhancing the efficacy of this compound:

- Studies have investigated nanoparticle systems for targeted delivery, aiming to improve therapeutic outcomes while minimizing side effects associated with systemic administration .

Safety Profile and Adverse Effects

While generally well tolerated, this compound can cause adverse effects typical of aminoglycosides, including:

- Ototoxicity

- Nephrotoxicity

Monitoring renal function is crucial during treatment, especially in patients with pre-existing renal impairment . The incidence of severe side effects remains low, with many patients experiencing only mild and transient reactions .

Mécanisme D'action

Amikacin sulfate exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the formation of functional proteins, leading to bacterial cell death . The compound is particularly effective against Gram-negative bacteria due to its ability to penetrate the bacterial cell wall and reach its target site .

Comparaison Avec Des Composés Similaires

Kanamycin: The parent compound from which amikacin is derived.

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

Tobramycin: Used to treat similar bacterial infections but has a different spectrum of activity.

Uniqueness of Amikacin Sulfate: this compound is unique due to its resistance to most aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacterial strains . This property sets it apart from other aminoglycosides like gentamicin and tobramycin, which are more susceptible to enzymatic degradation .

Propriétés

Numéro CAS |

39831-55-5 |

|---|---|

Formule moléculaire |

C22H47N5O21S2 |

Poids moléculaire |

781.8 g/mol |

Nom IUPAC |

4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13-,14+,15-,16+,17-,18?,19+,21+,22+;;/m0../s1 |

Clé InChI |

FXKSEJFHKVNEFI-MZSVMMOASA-N |

SMILES |

[H+].[H+].[H+].[H+].C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

SMILES isomérique |

C1[C@H]([C@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canonique |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Apparence |

White to off-white crystalline powder. |

Key on ui other cas no. |

39831-55-5 |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A.M.K Amikacin Amikacin Sulfate Amikacina Medical Amikacina Normon Amikafur Amikalem Amikason's Amikayect Amikin Amiklin Amukin BB K 8 BB K8 BB-K 8 BB-K8 BBK 8 BBK8 Biclin Biklin Gamikal Kanbine Medical, Amikacina Normon, Amikacina Oprad Sulfate, Amikacin Yectamid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.